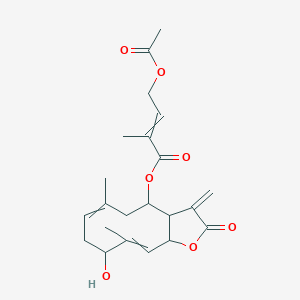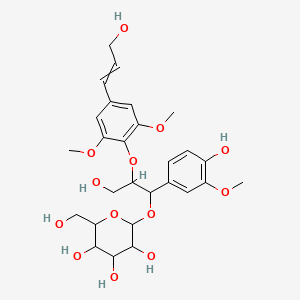
Wedelobatin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Wedelobatin B is a natural product derived from the herbs of Wedelia trilobata . It is classified as a diterpenoid . The compound is typically available in oil form .
Physical And Chemical Properties Analysis
Wedelobatin B is an oil . It is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .Applications De Recherche Scientifique
Allelopathic Interactions : Wedelia trilobata, which contains compounds like Wedelobatin B, has been studied for its allelopathic properties. Allelochemicals in W. trilobata have been identified as potential biomarkers for assessing allelopathy interactions, where they suppress the growth and development of nearby plants (Azizan et al., 2016).
Antimalarial Properties : Research on Wedelia trilobata has led to the isolation of sesquiterpene lactones, including wedelolides A and B. These compounds have shown antimalarial properties and represent a novel sesquiterpene delta-lactone framework (Ton That et al., 2007).
Anti-Inflammatory Effects : Wedelolactone, another derivative, has been studied for its anti-inflammatory effects, particularly in inhibiting pro-inflammatory mediators in lipopolysaccharide (LPS)-induced RAW 264.7 cells. It targets the NF-kappaB Pathway, suggesting potential as an anti-inflammatory agent (Yuan et al., 2013).
Wound Healing Potential : An ethanolic extract of Wedelia trilobata leaves, containing Wedelobatin B derivatives, has shown wound healing potential. It exhibits antibacterial, fibroblast stimulatory activities, and antioxidant properties, supporting its use in traditional wound healing practices (Balekar et al., 2012).
Osteoblastogenesis and Osteoclastogenesis : Wedelolactone enhances osteoblastogenesis by regulating the Wnt/β-catenin signaling pathway while suppressing osteoclastogenesis through the NF-κB/c-fos/NFATc1 pathway. This dual function suggests potential for treating osteoporosis (Liu et al., 2016).
Odontoblast Differentiation : Research on dental pulp stem cells has shown that wedelolactone stimulates odontoblast differentiation and mineralization, promoting β-catenin activation and inhibiting the NF-κB pathway. This indicates its potential in odontogenic differentiation (Wang et al., 2018).
Hepatoprotective Effects : In a study of Concanavalin A-induced liver injury in mice, wedelolactone showed hepatoprotective effects, associated with modulation of the NF-κB signaling pathway (Luo et al., 2018).
Inhibitory Effects on Pre-osteoclastic Proliferation and Differentiation : An extract of Ecliptae herba and wedelolactone inhibited the proliferation and differentiation of preosteoclastic cells at low doses, suggesting potential for osteoporosis treatment (Liu et al., 2014).
Propriétés
IUPAC Name |
(4-hydroxy-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl) 5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O3/c1-18(2)22-15-23(31)19(3)14-24(22)33-27(32)29(6)12-7-11-28(5)25(29)10-13-30-16-20(4)21(17-30)8-9-26(28)30/h9,14,18,21-25,31H,4,7-8,10-13,15-17H2,1-3,5-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTKQTLRXOMFCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1O)C(C)C)OC(=O)C2(CCCC3(C2CCC45C3=CCC(C4)C(=C)C5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-11-cyclopentyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B593389.png)












